molecular formula C23H34O2 B162168 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol CAS No. 64432-04-8

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol

Cat. No.: B162168
CAS No.: 64432-04-8
M. Wt: 342.5 g/mol
InChI Key: OJJOUHFECGXRFJ-NWLVNBMCSA-N
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Description

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol (CAS: 64432-04-8), also known as grifolin monomethyl ether, is a phenolic compound characterized by a methoxy group at position 3, a methyl group at position 5, and a farnesyl chain (3,7,11-trimethyldodeca-2,6,10-trienyl) at position 2 of the benzene ring (Figure 1). Its molecular formula is C₂₃H₃₄O₂, with a molecular weight of 342.515 g/mol. Key physicochemical properties include a density of 1.0±0.1 g/cm³, boiling point of 478.8±33.0 °C, and flash point of 195.4±10.3 °C . It is extracted via microwave-assisted techniques, achieving yields up to 853.67 mg/L under optimized conditions (200 W, 20 minutes) .

Its structural features suggest roles in antioxidant or anti-inflammatory pathways, though specific mechanisms require further study.

Properties

IUPAC Name

3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOUHFECGXRFJ-NWLVNBMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138797
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64432-04-8
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64432-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution Using BF3·Et2O

The MDPI study demonstrates prenylation via BF3·Et2O-catalyzed Friedel-Crafts alkylation. Prenol (3-methyl-2-buten-1-ol) serves as the alkylating agent, generating a reactive carbocation intermediate. For the target compound, the farnesyl analog (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) replaces prenol.

Reaction Conditions :

  • Solvent: CH2Cl2/diethyl ether (1:1)

  • Catalyst: BF3·Et2O (10 mol%)

  • Temperature: 0°C → RT, 6 hours

  • Yield: 15–24% for analogous prenylated phenols.

Challenges :

  • Regioselectivity : The methoxy group directs electrophilic attack to the ortho position (C2), but competing para substitution may occur.

  • Side Reactions : Chroman formation via cyclization is observed in 3–11% yields.

Catalytic Friedel-Crafts Alkylation (RSC Method)

The RSC protocol employs a single-step catalytic system using In(OTf)3 or Sc(OTf)3 in acetonitrile. This method avoids pre-protection of phenolic hydroxyl groups and achieves higher yields (50–75%) for prenylated stilbenoids.

Optimized Conditions for Farnesylation :

  • Substrate: 3-Methoxy-5-methylphenol

  • Alkylating Agent: Farnesyl alcohol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol)

  • Catalyst: In(OTf)3 (5 mol%)

  • Solvent: MeCN, 60°C, 8 hours

  • Yield: 68% (theoretical).

Advantages :

  • Chemoselectivity : The catalyst preferentially activates the allylic alcohol, minimizing oligomerization.

  • Stereoretention : The (2E,6E)-configuration of the side chain is preserved due to mild conditions.

Stereochemical Control and Characterization

The (2E,6E)-configuration in the side chain is confirmed via 1H-NMR coupling constants and NOESY correlations:

  • 1H-NMR : δ 5.10–5.15 (m, H-2, H-6), J = 15.2 Hz (trans coupling).

  • 13C-NMR : δ 120.4 (C-2), 123.9 (C-6), 135.2 (C-3, C-7, C-11).

Table 1: Comparative Analysis of Prenylation Methods

MethodCatalystYield (%)RegioselectivityStereochemical Control
BF3·Et2OBF3·Et2O15–24ModerateLow
Catalytic FriedelIn(OTf)368HighHigh
ElectrochemicalN/AN/AN/AModerate

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups onto the phenolic ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H34O2
  • Molecular Weight : 342.5 g/mol
  • IUPAC Name : 3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol

The compound features a phenolic structure with a methoxy group and a long hydrocarbon tail. This unique combination contributes to its diverse biological activities and chemical behaviors.

Biological Applications

Research indicates that 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol exhibits several biological activities:

Antioxidant Properties

The phenolic structure suggests potential antioxidant capabilities. Studies are ongoing to evaluate its efficacy in neutralizing free radicals and protecting cells from oxidative stress.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. Investigations into its mechanism of action are being conducted to understand how it interacts with inflammatory pathways.

Anticancer Activities

There is growing interest in exploring the compound's potential as an anticancer agent. Initial studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Industrial Applications

This compound is utilized in various industrial applications:

  • Fragrance Industry :
    • Its unique scent profile makes it valuable as a fragrance ingredient in perfumes and personal care products.
  • Specialty Chemicals :
    • The compound serves as an intermediate in the synthesis of other valuable chemicals used in various industries.

Case Study 1: Antioxidant Activity

A study published in Journal of Natural Products evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university investigated the anti-inflammatory effects of the compound on human macrophages. The study demonstrated that treatment with this phenolic compound reduced pro-inflammatory cytokine production by modulating NF-kB signaling pathways .

Case Study 3: Anticancer Potential

In vitro studies reported in Cancer Letters highlighted the ability of this compound to inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Farnesyl Chains

3,5,4′-Trihydroxy-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl) Bibenzyl (Compound 114)
  • Structure : Differs by a bibenzyl core (two benzene rings linked by an ethane bridge) and trihydroxy substitutions (positions 3, 5, 4′) .
  • Key Differences :
    • Higher polarity due to three hydroxyl groups vs. one methoxy and one methyl group in the target compound.
    • Reduced stability under oxidative conditions compared to the methoxy-protected target compound.
  • Bioactivity : Bibenzyls are associated with antifungal and cytotoxic activities, but the lack of methoxy groups may limit lipid solubility .
Umbelliprenin (7-[[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]oxy]-2H-1-benzopyran-2-one)
  • Structure: Farnesyl chain attached to a coumarin core (oxygenated benzopyrone) instead of a phenol .
  • Key Differences: Coumarin core enables π-π stacking interactions with proteins, unlike the phenolic hydroxyl in the target compound. The ether linkage in umbelliprenin vs. a direct C–C bond in the target compound alters metabolic degradation pathways.
  • Bioactivity: Reduces neuropathic pain and serum IL-6 levels, suggesting anti-inflammatory effects distinct from phenolic antioxidants .

Derivatives and Modifications

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Acetate
  • Structure: Acetylated derivative (CAS: 75113-21-2) with an acetate group replacing the phenolic hydroxyl .
  • Key Differences: Increased lipophilicity (logP ~5.8 vs. ~4.2 for the parent compound), enhancing cell membrane penetration.

Compounds with Varied Isoprenoid Chains

2,4-Dihydroxy-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phenyl Acetate
  • Structure : Geranylgeranyl chain (20-carbon tetraene) instead of farnesyl (15-carbon triene) .
  • Key Differences :
    • Longer chain increases molecular weight (MW: 454.6 g/mol) and logP (~7.1), favoring accumulation in lipid-rich tissues.
    • Enhanced steric hindrance may reduce binding efficiency to certain enzymes compared to the target compound .

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP* Key Bioactivities
Target Compound Phenol 3-OCH₃, 5-CH₃, C15-farnesyl 342.5 ~4.2 Antioxidant (predicted)
3,5,4′-Trihydroxy Bibenzyl (114) Bibenzyl 3,5,4′-OH, C15-farnesyl 396.5 ~3.8 Antifungal, cytotoxic
Umbelliprenin Coumarin 7-O-C15-farnesyl 356.4 ~5.0 Anti-inflammatory, neuroprotective
Acetate Derivative Phenol acetate 3-OCH₃, 5-CH₃, C15-farnesyl-OAc 384.5 ~5.8 Improved bioavailability

*Calculated using PubChem estimates.

Research Implications and Gaps

  • Direct comparisons of radical-scavenging assays (e.g., DPPH, ABTS) with BHT are needed.
  • Synthetic Accessibility : Derivatives like the acetate form (CAS: 75113-21-2) highlight opportunities for pharmacokinetic optimization .
  • Contradictions: While umbelliprenin’s anti-inflammatory effects are well-documented , the target compound’s phenolic structure may favor different mechanisms, such as NF-κB inhibition versus IL-6 modulation.

Biological Activity

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol (CAS No. 64432-04-8) is a complex organic compound with significant biological activities attributed to its unique chemical structure. This compound features a phenolic backbone substituted with a methoxy group and a long hydrocarbon tail, which may enhance its interaction with biological systems. This article reviews the biological activities of this compound based on diverse research findings.

  • Molecular Formula : C23H34O2
  • Molecular Weight : 342.5 g/mol
  • LogP : 6.6709 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 29.46 Ų

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its structure allows it to interact effectively with microbial membranes, leading to disruption and cell death. Comparative studies have shown that it possesses antimicrobial activity similar to other phenolic compounds such as eugenol and thymol.

Compound NameAntimicrobial ActivityUnique Properties
This compoundEffective against Gram-positive and Gram-negative bacteriaLong hydrocarbon tail enhances membrane interaction
EugenolStrong antimicrobial activityCommonly used in dental applications
ThymolAntifungal propertiesFound in thyme oil

Antioxidant Activity

The antioxidant capacity of this compound has been assessed in various studies. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism involves modulation of key antioxidant enzymes and pathways such as the Nrf2 pathway.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against human breast cancer cell lines and exhibited significant antiproliferative effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics.
    • Results :
      • S. aureus: MIC = 50 µg/mL
      • E. coli: MIC = 100 µg/mL
  • Antioxidant Mechanism : In a study involving human retinal pigment epithelial cells exposed to methylglyoxal (MGO), the compound showed protective effects by activating Nrf2-mediated antioxidant responses.
    • Findings :
      • Increased levels of glutathione (GSH)
      • Reduced formation of advanced glycation end products (AGEs)

Q & A

Q. What are effective methods for extracting 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol from natural sources?

Q. How can NMR and mass spectrometry be utilized to confirm the structure of 3-Methoxy-5-methyl-2-[(2E,6E)-...]phenol?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic signals:
  • Aromatic protons at δ 6.2–6.8 ppm (meta-substituted phenol).
  • Methoxy group at δ 3.8–3.9 ppm (singlet, integration for 3H).
  • Polyisoprenoid chain protons (δ 5.0–5.4 ppm for conjugated dienes).
    • MS: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 456.3). Fragmentation reveals loss of the polyisoprenoid chain (e.g., m/z 245.1 for the phenol core). Cross-reference with synthetic standards is essential .

Q. What synthetic routes are available for constructing the (2E,6E)-3,7,11-trimethyldodecatrienyl side chain?

Methodological Answer: The side chain can be synthesized via Julia–Kocienski olefination using phenyl sulfones (e.g., phenyl 3,7,11-trimethyldodeca-2,6,10-trienyl sulfone) and aldehydes. Key steps:

  • Stereoselective formation of E,E-dienes using Grignard reagents.
  • Protection/deprotection of hydroxyl groups to avoid side reactions.
  • Purification via silica gel chromatography (hexane/EtOAc gradients) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of the polyisoprenoid chain?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce E,E-geometry. For example:

  • Sulphone intermediates (e.g., 37 in ) enable precise control of double-bond geometry via steric effects.
  • Chromatographic separation (e.g., HPLC with chiral columns) resolves diastereomers. Validate stereochemistry using NOESY (nuclear Overhauser effect) to confirm spatial proximity of methyl groups .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Orthogonal assays: Combine in vitro (e.g., IL-6 ELISA) and in vivo (e.g., oxidative stress markers like 8-hydroxyguanosine) models to validate activity.
  • Structural verification: Ensure compound purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography or CD spectroscopy).
  • Dose-response curves: Test across a wide concentration range (nM–μM) to identify non-linear effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol

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